5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzylidene group and a diphenylphosphoryl group attached to a tetraazole ring. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of 4-chlorobenzaldehyde with diphenylphosphoryl azide under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorobenzylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorobenzylidene)thiazolidine-2,4-dione: Similar structure but with a thiazolidine ring instead of a tetraazole ring.
5-(4-Chlorobenzylidene)-3-(morpholinomethyl)thiazolidine-2,4-dione: Contains a morpholinomethyl group in addition to the chlorobenzylidene group.
Uniqueness
5-(4-Chlorobenzylidene)-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of both the diphenylphosphoryl and tetraazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
21434-08-2 |
---|---|
Molecular Formula |
C20H16ClN4OP |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
(5E)-5-[(4-chlorophenyl)methylidene]-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H16ClN4OP/c21-17-13-11-16(12-14-17)15-20-22-23-24-25(20)27(26,18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-15H,(H,22,24)/b20-15+ |
InChI Key |
JCMDJAYOOCOWHW-HMMYKYKNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3/C(=C/C4=CC=C(C=C4)Cl)/N=NN3 |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)N3C(=CC4=CC=C(C=C4)Cl)N=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.